A Technical Guide to (S,R,S)-Ahpc-peg5-cooh for Targeted Protein Degradation
A Technical Guide to (S,R,S)-Ahpc-peg5-cooh for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S,R,S)-Ahpc-peg5-cooh, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins. This document details the procurement of (S,R,S)-Ahpc-peg5-cooh, its application in PROTAC synthesis, and the experimental protocols required to characterize the resulting protein degraders.
(S,R,S)-Ahpc-peg5-cooh: Supplier and Purity Overview
(S,R,S)-Ahpc-peg5-cooh is a bifunctional molecule comprising a von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a 5-unit polyethylene (B3416737) glycol (PEG5) linker with a terminal carboxylic acid (COOH) group. This terminal group provides a convenient attachment point for a ligand that targets a specific protein of interest (POI). Several chemical suppliers offer this and similar molecules, with purity levels typically suitable for research and development purposes.
| Supplier | Compound Name | Purity | Notes |
| MedchemExpress | (S,R,S)-AHPC-PEG5-COOH (VH032-PEG5-COOH) | 99.80% | A synthesized E3 ligase ligand-linker conjugate incorporating the (S,R,S)-AHPC based VHL ligand and a 5-unit PEG linker.[1] |
| MedKoo Biosciences | (S,R,S)-AHPC-PEG5-COOH | >98% | A VHL ligand with a linker, serving as a precursor for the synthesis of VHL ligand-based PROTACs.[2] |
| Tenova Pharma | (S,R,S)-AHPC-CO-PEG5-OH | >= 95% | A degrader building block containing an E3 ligase ligand with a linker and a functional group for conjugation to target protein ligands.[3] |
| Universal Biologicals | (S,R,S)-AHPC-PEG5-COOH (VH032-PEG5-COOH) | Not specified | A synthesized E3 ligase ligand-linker conjugate incorporating the (S,R,S)-AHPC based VHL ligand and a 5-unit PEG linker.[4] |
| Sigma-Aldrich | (S,R,S)-AHPC-PEG5-azide | ≥98% | A related compound with a terminal azide (B81097) group for "click chemistry" conjugation. This conjugate contains a VHL-recruiting ligand and a PEG linker.[5] |
The Role of (S,R,S)-Ahpc-peg5-cooh in PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. (S,R,S)-Ahpc-peg5-cooh provides the VHL E3 ligase-binding component and a flexible linker to which a target-protein-binding ligand (or "warhead") can be attached.
The general mechanism of action for a PROTAC synthesized from this building block is a catalytic cycle that can be visualized as follows:
Experimental Protocols for PROTAC Characterization
Once a PROTAC has been synthesized using (S,R,S)-Ahpc-peg5-cooh and a suitable warhead, its biological activity must be thoroughly characterized. The following are key experimental protocols for this purpose.
PROTAC Synthesis Workflow
The synthesis of a PROTAC from (S,R,S)-Ahpc-peg5-cooh and an amine-containing warhead typically involves a standard amide coupling reaction.
A representative protocol for this synthesis is as follows:
-
Activation of Carboxylic Acid: Dissolve (S,R,S)-Ahpc-peg5-cooh (1 equivalent), a coupling reagent such as HATU (1.1 equivalents), and a non-nucleophilic base like DIPEA (2 equivalents) in an anhydrous aprotic solvent (e.g., DMF). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling Reaction: To the activated ester solution, add a solution of the amine-containing warhead (1 equivalent) in the same solvent.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the progress of the reaction by LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified using a suitable chromatographic method, such as reverse-phase HPLC.
-
Characterization: The identity and purity of the final PROTAC are confirmed by analytical techniques such as LC-MS and NMR spectroscopy.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
Western blotting is a fundamental technique to demonstrate that the synthesized PROTAC induces the degradation of the target protein in a cellular context.[6][7]
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the protein of interest
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Plate cells at a suitable density to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with a range of concentrations of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or similar assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Denature the protein lysates and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein, followed by incubation with an HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to facilitate the ubiquitination of the target protein in a reconstituted system.[8]
Materials:
-
Purified recombinant E1 activating enzyme
-
Purified recombinant E2 conjugating enzyme (e.g., UBE2D2 for VHL)
-
Purified recombinant VHL-ElonginB-ElonginC (VBC) complex
-
Purified recombinant protein of interest
-
Ubiquitin
-
ATP
-
Synthesized PROTAC
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against the protein of interest or ubiquitin
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, VBC complex, protein of interest, ubiquitin, and ATP in the ubiquitination buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis: Analyze the reaction products by Western blotting, probing with an antibody against the protein of interest. The appearance of higher molecular weight bands or a smear above the unmodified protein indicates polyubiquitination.
Downstream Signaling Pathway Analysis: A Case Study with KRAS Degradation
A PROTAC developed from (S,R,S)-Ahpc-peg5-cooh targeting the oncoprotein KRAS can lead to the suppression of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.[9][10]
By degrading KRAS, a PROTAC can effectively shut down these oncogenic signaling cascades, leading to anti-tumor effects. The efficacy of a KRAS-targeting PROTAC can be assessed by examining the phosphorylation status of downstream effectors like ERK and AKT via Western blotting.
Conclusion
(S,R,S)-Ahpc-peg5-cooh is a versatile and readily available chemical tool for the development of VHL-recruiting PROTACs. Its well-defined structure, including a potent E3 ligase ligand and a flexible linker with a reactive handle, streamlines the synthesis of novel protein degraders. The experimental protocols outlined in this guide provide a framework for the robust characterization of these molecules, from their synthesis to their cellular mechanism of action and downstream biological effects. As the field of targeted protein degradation continues to expand, the use of such well-characterized building blocks will be instrumental in the discovery and development of new therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. (S,R,S)-AHPC-PEG5-azide ≥98% [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Breaking down KRAS: small-molecule degraders for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
